molecular formula C12H11NO3 B1330618 Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate CAS No. 85870-47-9

Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate

Cat. No. B1330618
CAS RN: 85870-47-9
M. Wt: 217.22 g/mol
InChI Key: POZIHPKRJFLANV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate is a compound that has been the subject of various studies due to its potential applications in medicinal chemistry and its interesting chemical properties. The compound is characterized by the presence of a quinoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The 2-oxo-1,2-dihydroquinoline moiety indicates a ketone group at the second position and a partially saturated pyridine ring. The ethyl ester at the 3-carboxylate position suggests potential for further chemical modifications, making it a versatile intermediate for the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate derivatives has been explored through various methods. For instance, the Gould-Jacobs reaction, which is a well-known method for synthesizing quinolone derivatives, has been utilized under microwave-assistance using aluminium metal as a catalyst, achieving a high yield of 94.2% for a chloro-fluoro substituted derivative . Another approach involves the reaction of trimethylsilyl enol ethers with isoquinolinium salts to form ethyl 1-(2-oxoalkyl)-1,2-dihydroisoquinoline-2-carboxylates, which can further cyclize to form pyrido[2,1-a]isoquinoline derivatives . Additionally, the synthesis of related compounds has been achieved starting from 2-oxo-quinoline carboxylic acid, followed by esterification and alkylation reactions .

Molecular Structure Analysis

The molecular and crystal structures of ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate derivatives have been investigated using spectroscopic methods such as 1H NMR and 13C NMR, as well as single-crystal X-ray crystallography . These studies provide detailed insights into the geometry and electronic structure of the molecules. Density functional theory (DFT) calculations have also been employed to predict spectral data and analyze the molecular interactions through Hirshfeld surface analyses .

Chemical Reactions Analysis

The reactivity of ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate derivatives has been explored in various chemical reactions. For example, the reaction with phosphorus oxychloride can lead to chlorination and dealkylation, resulting in 4-chloro derivatives and the loss of the 1-N-alkyl groups . Intramolecular cyclization reactions have been used to form complex ring systems such as pyrimido[4,5-b]indoles . Photochemical reactions of related Reissert compounds have been shown to produce cycloprop[b]indoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate derivatives are influenced by their molecular structure. The presence of halogen atoms, such as fluorine and chlorine, can significantly affect properties like chemical shifts in NMR spectroscopy and the molecule's reactivity . The introduction of substituents on the quinoline ring can lead to changes in the molecule's electronic distribution, impacting its chemical behavior and potential biological activity .

Scientific Research Applications

Synthesis and Chemical Properties

Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate is involved in various chemical synthesis processes. For instance, it undergoes alkaline hydrolysis, leading to the formation of 4-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid, which is significant in the study of hydroxy-2-quinolones (Ukrainets, Sidorenko, Gorokhova, & Shishkina, 2006). Additionally, its reaction with phosphorus oxychloride has been observed to yield 4-chloro derivatives, indicating its reactivity and potential applications in synthesizing various chemical compounds (Ukrainets, Bereznyakova, Davidenko, & Slobodzian, 2009).

Anticancer Research

One significant application of Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate is in anticancer research. Derivatives of this compound have been synthesized and tested for their effectiveness against breast cancer cell lines, showing promising results (Gaber et al., 2021). This highlights its potential as a precursor in the development of novel anticancer agents.

Structural Analysis and Crystallography

In the field of crystallography, studies have focused on the structural analysis of compounds derived from Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate. For example, the crystal structure and Hirshfeld surface analysis of ethyl 2-{4-[(2-ethoxy-2-oxoethyl)(phenyl)carbamoyl]-2-oxo-1,2-dihydroquinolin-1-yl}acetate, derived from Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate, have been examined, providing insights into its molecular interactions and stability (Filali Baba et al., 2019).

Antitubercular Activity

Another significant area of research is the exploration of Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate derivatives for antitubercular activities. Studies have demonstrated the synthesis of hetarylamides from this compound and evaluated their effectiveness against tuberculosis, contributing to the development of new therapeutic agents (Ukrainets, Tkach, & Grinevich, 2008).

Green Chemistry Applications

In the realm of green chemistry, research has been conducted to develop more environmentally friendly methods for synthesizing Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate derivatives. This includes exploring alternative synthesis routes that are adapted for industrial manufacture, reducing environmental impact and improving production efficiency (Ukrainets, Gorokhova, Andreeva, & Golik, 2013).

Safety And Hazards

The safety information for this compound includes hazard statements such as H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of eye contact (P305 + P338 + P351) .

Future Directions

Future research could focus on further evaluating the safety of these compounds . In addition, the development of new biologically active structures containing peptidic or pseudo-peptidic with quinolin-2(1H)-one scaffolds could be an interesting direction .

properties

IUPAC Name

ethyl 2-oxo-1H-quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-2-16-12(15)9-7-8-5-3-4-6-10(8)13-11(9)14/h3-7H,2H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POZIHPKRJFLANV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CC=CC=C2NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50343353
Record name Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50343353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate

CAS RN

85870-47-9
Record name Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50343353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

29.0 g (0.21 mol) of diethyl 2-(2-nitrobenzylidene)malonate was added to 100 mL of acetic acid at room temperature, and the mixture was heated to 80° C. 37.0 g (0.66 mol) of an iron powder was slowly added to the above mixture, and thus the reaction temperature increased to 100° C. After the reaction temperature decreased, the reaction was carried out at 80° C. for 5 hours. The reaction mixture was cooled to room temperature, and then ethyl acetate and water were added thereto. Insoluble materials were filtered off, and the filtrate was neutralized by adding sodium hydrogen carbonate. A solid precipitated therefrom was separated by filtration, and this solid was dissolved in ethyl acetate. The filtrate was further extracted with ethyl acetate, and the extract was combined with the solution mentioned above. This solution was washed with citric acid and water in this order, and was dried and concentrated. The residue was washed with diisopropyl ether, and thus 13.6 g (yield: 63%) of the title compound was obtained as pale yellow crystals.
Quantity
29 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
37 g
Type
catalyst
Reaction Step Three
Yield
63%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate
Reactant of Route 4
Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate
Reactant of Route 6
Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate

Citations

For This Compound
23
Citations
A Gaber, WF Alsanie, M Alhomrani, AS Alamri… - Crystals, 2021 - mdpi.com
This research aimed to produce new 1-[(aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives and check their anticancer effect …
Number of citations: 5 www.mdpi.com
IV Ukrainets, NL Bereznyakova… - Chemistry of …, 2007 - researchgate.net
In the presence of base many halo-substituted azaheterocycles can selectively exchange a halogen atom for a malononitrile residue to give the corresponding hetarylmalonodinitriles [2]…
Number of citations: 1 www.researchgate.net
IV Ukrainets, LV Sidorenko, OV Gorokhova… - Chemistry of …, 2006 - Springer
The alkylation of the ethyl esters of 4-methyl, 4-chloro-, and 4-amino substituted 2-oxo-1,2-dihydroquinoline-3-carboxylic acid by ethyl iodide in the system DMF/K 2 CO 3 has been …
Number of citations: 4 link.springer.com
IV Ukrainets, NL Bereznyakova… - Chemistry of …, 2009 - researchgate.net
Prolonged treatment of ethyl 1-alkyl-4-hydroxy-2-oxo-1, 2-dihydroquinoline-3-carboxylates with refluxing phosphorus oxychloride gives not only the target 4-chloro derivatives but is …
Number of citations: 10 www.researchgate.net
IV Ukrainets, NL Bereznyakova… - Chemistry of Heterocyclic …, 2007 - Springer
Abstract Treatment of ethyl 1-R-4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylates with sodium nitrite in DMSO is a convenient method for their conversion to the corresponding 4-…
Number of citations: 5 link.springer.com
IV Ukrainets, LV Sidorenko, SV Slobodzyan… - Chemistry of …, 2005 - Springer
4-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acids and their esters react with aminopyridines in refluxing DMF to give the corresponding 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-…
Number of citations: 5 link.springer.com
IV Ukrainets, NL Bereznyakova, VA Parshikov… - Chemistry of …, 2007 - Springer
Hydration of ethyl 1-R-4-dicyanomethyl-2-oxo-1,2-dihydroquinoline-3-carboxylate gives the corresponding substituted cyanoacetamides which are readily and quantitatively cyclized to …
Number of citations: 5 link.springer.com
JV Napoleon, MK Manheri - Synthesis, 2011 - thieme-connect.com
When subjected to tandem SN 2′-SN Ar cyclization in the presence of alkyl or aralkyl amines, Baylis-Hillman acetates gave the corresponding 1, 2-dihydroquinolines, which on simple …
Number of citations: 6 www.thieme-connect.com
M Neel, J Gouin, A Voituriez, A Marinetti - Synthesis, 2011 - thieme-connect.com
Phosphine-promoted [3+ 2] cyclizations of allenic esters or phosphonates with coumarin derivatives were used to synthesize functionalized bicyclo [4.3. 0] chroman-2-ones. Analogous …
Number of citations: 12 www.thieme-connect.com
IV Ukrainets, AA Tkach, VV Kravtsova… - Chemistry of …, 2010 - Springer
While continuing our investigation in improving the pharmaceutical activities of the local anesthetic Chinoxicaine we have studied the irreversible replacement of its 4-OH group for …
Number of citations: 3 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.